molecular formula C19H26N2O4S B4066150 1-[4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone

1-[4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone

Cat. No. B4066150
M. Wt: 378.5 g/mol
InChI Key: GQAMSQYUBDQUEG-UHFFFAOYSA-N
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Description

1-[4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone is a useful research compound. Its molecular formula is C19H26N2O4S and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.16132849 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Derivatives Synthesis

1-[4-({4-[3-(4-Morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone plays a significant role in the synthesis of various heterocyclic derivatives. Research has shown its utility in preparing substituted thieno[2,3-d]pyrimidines and other heterocyclic compounds involving pyridine and coumarin rings. These compounds have potential applications in medicinal chemistry due to their diverse biological activities (Helal et al., 2015).

Chemoselective Catalysis

The compound has been utilized in chemoselective catalysis, specifically in N-heterocyclic carbene-catalyzed cross-benzoin reactions. It has demonstrated effectiveness in facilitating reactions between aliphatic and aromatic aldehydes, contributing significantly to the field of organic synthesis (Langdon et al., 2014).

Enaminone Synthesis

Research has also explored its use in the synthesis of enaminones and related dihydropyrimidinone derivatives, highlighting its versatility in creating a range of bioactive molecules. These molecules have potential applications in pharmaceuticals, given their structural diversity and biological relevance (Bhat et al., 2018).

Morpholinone Building Blocks

The compound is pivotal in creating chiral morpholinone building blocks, crucial in organic synthesis and medicinal chemistry. The development of catalytic enantioselective methods for constructing these N,O-heterocycles has opened new avenues in drug discovery (He et al., 2021).

Novel Heterocycles Construction

It has been used to construct novel heterocyclic systems such as thienopyrimidinones and pyridothienoxazinones. These new compounds have potential applications in various fields, including pharmaceuticals and materials science (Madkour et al., 2010).

Synthesis of Polyfunctional Compounds

The compound is integral to the synthesis of polyfunctional compounds like 5-amino-1,5-diarylpenta-2,4-dien-1-ones. These compounds have shown potential in various applications, including as intermediates in organic synthesis and potential therapeutic agents (Golovanov et al., 2014).

properties

IUPAC Name

3-[1-(5-acetylthiophene-3-carbonyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-14(22)17-12-16(13-26-17)19(24)21-6-4-15(5-7-21)2-3-18(23)20-8-10-25-11-9-20/h12-13,15H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAMSQYUBDQUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)C(=O)N2CCC(CC2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone
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1-[4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone
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1-[4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone
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1-[4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone
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1-[4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone

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